SC144 hydrochloride is classified as a quinoxalinhydrazide derivative. It is synthesized for research purposes and has been shown to exhibit oral bioactivity, making it a candidate for further pharmacological studies. The compound is identified by the CAS number 917497-70-2 and has a molecular formula of C16H11FN6O·HCl, with a molecular weight of approximately 358.76 g/mol .
The synthesis of SC144 hydrochloride involves several key steps that utilize standard organic chemistry techniques. The compound is derived from quinoxaline-based precursors, which undergo hydrazine substitution to yield the final product.
SC144 hydrochloride exhibits a complex molecular structure that can be represented as follows:
SC144 hydrochloride participates in several significant chemical reactions that are pertinent to its function as a gp130 inhibitor.
The mechanism by which SC144 hydrochloride exerts its biological effects involves intricate interactions with cellular signaling pathways.
Experimental data indicate that SC144 has an IC50 value ranging from 0.43 μmol/L to 0.88 μmol/L across different cell lines, demonstrating its potency as an inhibitor .
SC144 hydrochloride possesses distinct physical and chemical properties that are essential for its application in research.
SC144 hydrochloride is primarily utilized in scientific research focused on cancer therapeutics.
SC144 emerged from systematic optimization of quinoxalinhydrazide derivatives to enhance anticancer potency and pharmacokinetic properties. Initial high-throughput screening identified the salicylhydrazide chemical class as possessing broad-spectrum antitumor activity. Through structure-activity relationship (SAR) studies, researchers optimized the lead compound to develop SC144, which demonstrated superior gp130 inhibition and oral bioavailability. The compound was specifically engineered to overcome limitations of previous IL-6 pathway inhibitors by targeting the gp130 receptor directly rather than upstream cytokines [3] [10].
Preclinical characterization revealed SC144's unique mechanism: it binds directly to gp130, inducing site-specific phosphorylation at serine residue 782 (Ser782) while simultaneously promoting receptor deglycosylation. This dual action disrupts downstream signal transduction, particularly abrogating STAT3 phosphorylation and nuclear translocation. In vivo efficacy was demonstrated in human ovarian cancer xenograft models, where intraperitoneal administration (10 mg/kg daily) suppressed tumor growth by 73% after 58 days, while oral dosing (100 mg/kg daily) reduced tumor volume by 82% over 35 days without apparent toxicity to normal tissues. These findings established SC144 hydrochloride as a promising candidate for targeting gp130-dependent cancers [1] [3] [4].
Table 1: In Vitro Antiproliferative Activity of SC144 in Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) | Resistance Profile |
---|---|---|---|
OVCAR-8 | Ovarian carcinoma | 0.72 | Sensitive |
OVCAR-5 | Ovarian carcinoma | 0.49 | Sensitive |
NCI/ADR-RES | Ovarian (multidrug-resistant) | 0.43 | Overcomes paclitaxel/doxorubicin resistance |
HEY | Ovarian (cisplatin-resistant) | 0.88 | Overcomes cisplatin resistance |
LNCaP | Prostate adenocarcinoma | 0.40 | Sensitive |
HCT-116 (p53 null) | Colorectal carcinoma | 0.90 | p53-independent activity |
HT-29 | Colorectal carcinoma | 0.90 | Sensitive |
SC144 hydrochloride (chemical name: 2-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl) 2-pyrazinecarboxylic acid hydrazide hydrochloride) is classified as a pyrroloquinoxaline derivative with a molecular weight of 358.76 g/mol and the empirical formula C₁₆H₁₂ClFN₆O [2] [8]. The compound exists as a light yellow to light brown solid with ≥98% purity by HPLC analysis, exhibiting stability when stored desiccated at -20°C. It demonstrates solubility in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL but is insoluble in aqueous solutions [2] [6] [8].
The pharmacophore consists of three critical domains:
Crystallographic analysis reveals that the fluorinated quinoxaline system intercalates into hydrophobic pockets of gp130, while the hydrazide group forms specific hydrogen bonds with asparagine-92 and arginine-103 residues. The hydrochloride salt formulation enhances bioavailability by improving dissolution kinetics. The fluorine atom at the 7-position significantly enhances membrane permeability and metabolic stability compared to non-halogenated analogs, contributing to the compound's favorable pharmacokinetic profile [8] [9] [10].
Table 2: Structural-Activity Relationship of Quinoxalinhydrazide Derivatives
Structural Feature | Role in Pharmacological Activity | Effect of Modification |
---|---|---|
7-Fluoro substitution | Electron-withdrawing group enhancing receptor affinity | Removal decreases potency >10-fold |
Pyrazinecarboxylic hydrazide | Direct gp130 binding via Schiff base formation | Esterification abolishes activity |
Pyrroloquinoxaline core | Planar aromatic system for hydrophobic interactions | Benzene ring fusion reduces cellular penetration |
Free hydrazide (-NH-NH₂) | Hydrogen bond donor for catalytic aspartate residue | Methylation eliminates STAT3 inhibition |
The IL-6/gp130/STAT3 pathway represents a master regulatory switch for numerous oncogenic processes, including tumor cell proliferation, angiogenesis, immune evasion, and metastasis. Gp130 serves as the common signal-transducing receptor subunit for the IL-6 cytokine family (including IL-6, oncostatin M, leukemia inhibitory factor), making it a strategic point for therapeutic intervention. In pathological conditions, particularly malignancies, this pathway exhibits constitutive activation that promotes tumor survival and treatment resistance [5] [8] [10].
Immunohistochemical analyses of human pancreatic ductal adenocarcinoma (PDAC) specimens revealed gp130 expression in 78.8% of tumor epithelium, confirming its relevance as a therapeutic target. Though stromal expression was less frequent (9.4%), patients with gp130-positive stroma showed a trend toward improved survival (22.9 vs. 16.2 months), suggesting stromal gp130 may have protective functions. The central oncogenic mechanism involves ligand-dependent gp130 dimerization, which triggers JAK-mediated phosphorylation of STAT3 at tyrosine-705. Phosphorylated STAT3 translocates to the nucleus and activates transcription of survival genes including Bcl-xL, survivin, cyclin D1, and MMP-7 [5] [7] [10].
SC144 hydrochloride disrupts this cascade through a dual mechanism:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1